1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol
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Overview
Description
1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol is an organic compound that belongs to the class of phenylpropanolamines. These compounds are known for their diverse applications in medicinal chemistry, particularly as sympathomimetic agents. The structure of this compound includes a phenyl ring substituted with two methyl groups and a propanolamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylbenzaldehyde and isopropylamine.
Formation of Intermediate: The aldehyde group of 2,5-dimethylbenzaldehyde reacts with isopropylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.
Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter pathways.
Medicine: Investigated for its potential use as a sympathomimetic agent, which can mimic the effects of endogenous catecholamines.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol involves:
Molecular Targets: The compound may target adrenergic receptors, leading to the activation of these receptors.
Pathways Involved: Activation of adrenergic receptors can result in increased levels of cyclic AMP (cAMP), leading to various physiological effects such as vasoconstriction and bronchodilation.
Comparison with Similar Compounds
Similar Compounds
Phenylpropanolamine: A compound with a similar structure but without the dimethyl substitutions on the phenyl ring.
Ephedrine: Another sympathomimetic agent with a similar mechanism of action but different substitution patterns.
Uniqueness
1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its pharmacological properties and reactivity.
Properties
CAS No. |
804432-42-6 |
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Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-2-(propan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C14H23NO/c1-9(2)15-12(5)14(16)13-8-10(3)6-7-11(13)4/h6-9,12,14-16H,1-5H3 |
InChI Key |
GHVOEYKSFYOHNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C(C)NC(C)C)O |
Origin of Product |
United States |
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